Linsidomine Linsidomine Linsidomine is a member of morpholines.
Brand Name: Vulcanchem
CAS No.: 33876-97-0
VCID: VC0533234
InChI: InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
SMILES: C1COCCN1[N+]2=CC(=N)O[N-]2
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol

Linsidomine

CAS No.: 33876-97-0

Inhibitors

VCID: VC0533234

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Linsidomine - 33876-97-0

Description Linsidomine is a member of morpholines.
CAS No. 33876-97-0
Product Name Linsidomine
Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
IUPAC Name 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Standard InChI InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
Standard InChIKey FKDHHVKWGRFRTG-UHFFFAOYSA-N
SMILES C1COCCN1[N+]2=CC(=N)O[N-]2
Canonical SMILES C1COCCN1[N+]2=CC(=N)O[N-]2
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 16142-27-1 (mono-hydrochloride)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-morpholino-sydnonimine
3-morpholino-sydnonimine monohydrochloride
3-morpholinosydnonimine hydrochloride
3-morpholinosydnonimine N-ethylcarbamide
3-morpholinosydonimine
5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium
Corvasal
CV 664
CV-664
linsidomine
N-morpholino sydnonimine
SIN-1 morpholine
Reference 1: Sutherland FC, de Jager AD, Swart KJ, Hundt HK, Scanes T, Hundt AF. Determination of linsidomine in human plasma by tandem LC-MS with ESI. J Pharm Biomed Anal. 2000 Apr;22(3):461-7. PubMed PMID: 10766363.
2: Spreux-Varoquaux O, Doll J, Dutot C, Grandjean N, Cordonnier P, Pays M, Andrieu J, Advenier C. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis. Br J Clin Pharmacol. 1991 Sep;32(3):399-401. PubMed PMID: 1777378; PubMed Central PMCID: PMC1368538.
3: Stief CG, Holmquist F, Djamilian M, Krah H, Andersson KE, Jonas U. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction. J Urol. 1992 Nov;148(5):1437-40. PubMed PMID: 1433545.
4: Prast H, Lamberti C, Fischer H, Tran MH, Philippu A. Nitric oxide influences the release of histamine and glutamate in the rat hypothalamus. Naunyn Schmiedebergs Arch Pharmacol. 1996 Dec;354(6):731-5. PubMed PMID: 8971733.
5: Delonca J, Giraud T, Beaufils P, Dupuis B, Haïat R, Théry C. Comparative efficacy of the intravenous administration of linsidomine, a direct nitric oxide donor, and isosorbide dinitrate in severe unstable angina. A French multicentre study. French Group of Investigators. Eur Heart J. 1997 Aug;18(8):1300-6. PubMed PMID: 9458423.
6: Laferrière A, Abaji R, Tsai CY, Ragavendran JV, Coderre TJ. Topical combinations to treat microvascular dysfunction of chronic postischemia pain. Anesth Analg. 2014 Apr;118(4):830-40. doi: 10.1213/ANE.0000000000000141. PubMed PMID: 24651238; PubMed Central PMCID: PMC4467972.
7: Lablanche JM, Grollier G, Lusson JR, Bassand JP, Drobinski G, Bertrand B, Battaglia S, Desveaux B, Juillière Y, Juliard JM, Metzger JP, Coste P, Quiret JC, Dubois-Randé JL, Crochet PD, Letac B, Boschat J, Virot P, Finet G, Le Breton H, Livarek B, Leclercq F, Béard T, Giraud T, Bertrand ME, et al. Effect of the direct nitric oxide donors linsidomine and molsidomine on angiographic restenosis after coronary balloon angioplasty. The ACCORD Study. Angioplastic Coronaire Corvasal Diltiazem. Circulation. 1997 Jan 7;95(1):83-9. PubMed PMID: 8994421.
8: Chavanon O, Cracowski JL, Hacini R, Stanke F, Durand M, Noirclerc M, Blin D. Effect of topical vasodilators on gastroepiploic artery graft. Ann Thorac Surg. 1999 May;67(5):1295-8. PubMed PMID: 10355400.
9: Pastor CM, Losser MR, Payen D. Nitric oxide donor prevents hepatic and systemic perfusion decrease induced by endotoxin in anesthetized rabbits. Hepatology. 1995 Nov;22(5):1547-53. PubMed PMID: 7590674.
10: Sütsch G, Kim JH, Bracht C, Kiowski W. Lack of cross-tolerance to short-term linsidomine in forearm resistance vessels and dorsal hand veins in subjects with nitroglycerin tolerance. Clin Pharmacol Ther. 1997 Nov;62(5):538-45. PubMed PMID: 9390110.
11: Zhang Y, Palette-Pays C, Naline E, Varoquaux O, Advenier C. Effect of molsidomine and linsidomine on the human isolated bronchus and the guinea-pig isolated trachea. J Pharm Pharmacol. 1993 Apr;45(4):280-5. PubMed PMID: 8098368.
12: Weber AA, Strobach H, Schrör K. Direct inhibition of platelet function by organic nitrates via nitric oxide formation. Eur J Pharmacol. 1993 Sep 15;247(1):29-37. PubMed PMID: 8258358.
13: Spreux-Varoquaux O, Ulmer B, Cordonnier P, Forestier A, Pays M, Ducreuzet C, Advenier C. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly. Fundam Clin Pharmacol. 1991;5(6):549-56. Erratum in: Fundam Clin Pharmacol 1991;5(7):566. PubMed PMID: 1955198.
14: Foucher-Lavergne A, Kolsky H, Spreux-Varoquaux O, Delonca J, Beaufils P. Hemodynamics, tolerability, and pharmacokinetics of linsidomine (SIN-1) infusion during the acute phase of uncomplicated myocardial infarction. J Cardiovasc Pharmacol. 1993 Dec;22(6):779-84. PubMed PMID: 7509893.
15: Wegner HE, Knispel HH, Klän R, Meier T, Miller K. Prostaglandin E1 versus linsidomine chlorhydrate in erectile dysfunction. Urol Int. 1994;53(4):214-6. PubMed PMID: 7855939.
16: Sennesael J, Verbeelen D, Degré S, Unger P, Stolear JC, Ostrowski J, von Hattingberg HM, Gaertner W. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency. Int J Clin Pharmacol Ther Toxicol. 1993 Nov;31(11):533-41. PubMed PMID: 8294165.
17: Delonca J, Giraud T, Lennuyeux E, Charansonney O. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina]. Arch Mal Coeur Vaiss. 1996 Oct;89 Spec No 5:19-25. French. PubMed PMID: 8952816.
18: Gladis-Villanueva M, Schrör K. Synergistic inhibition of human polymorphonuclear function by prostaglandin E1 and linsidomine. J Pharm Pharmacol. 1996 Jul;48(7):706-11. PubMed PMID: 8866334.
19: Truss MC, Becker AJ, Djamilian MH, Stief CG, Jonas U. Role of the nitric oxide donor linsidomine chlorhydrate (SIN-1) in the diagnosis and treatment of erectile dysfunction. Urology. 1994 Oct;44(4):553-6. PubMed PMID: 7941195.
20: Wegner HE, Knispel HH, Meier T, Klän R, Miller K. Nitric oxide donor, linsidomine chlorhydrate (SIN-1), in the diagnosis and treatment of erectile dysfunction: critical appraisal and review of the literature. Int Urol Nephrol. 1995;27(5):621-8. Review. PubMed PMID: 8775048.
PubChem Compound 5219
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator